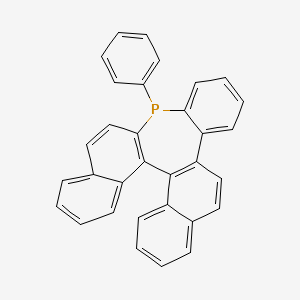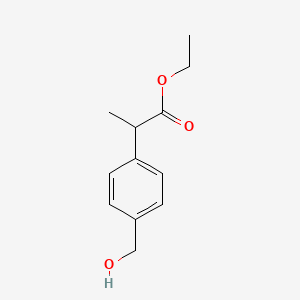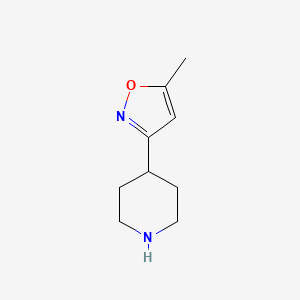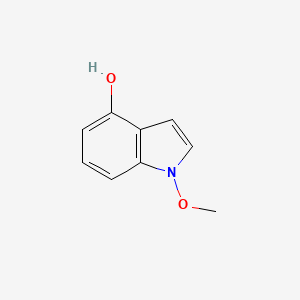
Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene is a complex organic compound that features a difluoroethoxy group, a phenyl group, and a phenoxybenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene typically involves multiple steps, including the introduction of the difluoroethoxy group and the formation of the phenoxybenzene structure. One common approach is to start with the appropriate phenol derivative and introduce the difluoroethoxy group through a nucleophilic substitution reaction. This is followed by the formation of the ether linkage and the final coupling with the phenoxybenzene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The phenoxybenzene moiety may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- 1-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropane
- 3-Phenoxybenzyl alcohol
- 1-(2-Methylpropoxy)-3-phenoxybenzene
Uniqueness
1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
特性
CAS番号 |
80853-82-3 |
|---|---|
分子式 |
C25H26F2O3 |
分子量 |
412.5 g/mol |
IUPAC名 |
1-(1,1-difluoroethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H26F2O3/c1-24(2,20-12-14-22(15-13-20)30-25(3,26)27)18-28-17-19-8-7-11-23(16-19)29-21-9-5-4-6-10-21/h4-16H,17-18H2,1-3H3 |
InChIキー |
UJSUIABRMRFWQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)

![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)

![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
